N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Overview
Description
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole core substituted with a chlorofluorobenzyl group and a sulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole core. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The chlorofluorobenzyl group is then introduced via a nucleophilic substitution reaction, where the pyrazole nitrogen attacks the benzyl halide. Finally, the sulfonamide group is added through a sulfonation reaction using sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-[4-(2-Chloro-4-fluoro-phenyl)-thiazol-2-yl]-2-substituted acetamides
Uniqueness
N~4~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both chlorofluorobenzyl and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN5O2S/c1-9-15(10(2)20-19-9)25(23,24)21-13-6-18-22(8-13)7-11-3-4-12(17)5-14(11)16/h3-6,8,21H,7H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVJQGFSLSTQRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.